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Compound of Interest

Compound Name: beta-d-Psicopyranose

Cat. No.: B12650915 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
D-Psicose (also known as D-allulose), a C-3 epimer of D-fructose, is a rare sugar that has

garnered significant attention in the food and pharmaceutical industries due to its low-calorie

content and potential health benefits. As a non-caloric sweetener, it is a promising alternative to

sucrose for managing obesity and type 2 diabetes. The characterization of D-psicose and its

various isomeric forms is crucial for quality control, understanding its biological activity, and in

the development of new therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a

powerful analytical technique for the structural elucidation of carbohydrates like D-psicose,

providing detailed information about its stereochemistry and conformation in solution.

This document provides detailed application notes and experimental protocols for the NMR

spectroscopic analysis of beta-d-Psicopyranose, one of the primary anomeric forms of D-

psicose in solution.

Data Presentation
In aqueous solution, D-psicose exists as an equilibrium mixture of α- and β-pyranose and

furanose anomers. The following tables summarize the reported ¹H and ¹³C NMR chemical

shifts for the beta-d-psicopyranose anomer in deuterium oxide (D₂O).

Table 1: ¹³C NMR Chemical Shifts of beta-d-Psicopyranose in D₂O
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Carbon Atom Chemical Shift (δ) in ppm

C1 66.70

C2 108.40

C3 74.48

C4 66.93

C5 85.46

C6 77.35

Reference: Biological Magnetic Resonance Bank (BMRB) entry bmse000020. Data recorded at

298 K.[1]

Table 2: ¹H NMR Chemical Shifts of beta-d-Psicopyranose in D₂O

Proton Chemical Shift (δ) in ppm

H1a 3.79

H1b 3.63

H3 4.34

H4 4.20

H5 4.09

H6a 4.00

H6b 3.43

Reference: Biological Magnetic Resonance Bank (BMRB) entry bmse000020. Data recorded at

298 K.[1]

Note on Coupling Constants: While the BMRB entry for D-Psicose (bmse000020) indicates that

2D NMR experiments such as TOCSY were performed, specific ¹H-¹H coupling constants for

the beta-d-psicopyranose anomer are not explicitly listed.[1] These values are typically

extracted from detailed analysis of 1D and 2D NMR spectra and can be valuable for
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conformational analysis. Researchers should perform their own spectral analysis to determine

these values.

Experimental Protocols
The following protocols are based on established methodologies for NMR analysis of

carbohydrates and the specific details provided in the BMRB entry for D-Psicose.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR
Objective: To prepare a solution of beta-d-psicopyranose suitable for NMR analysis.

Materials:

D-Psicose sample

Deuterium oxide (D₂O, 99.9 atom % D)

NMR tubes (5 mm)

Internal standard (e.g., DSS - 4,4-dimethyl-4-silapentane-1-sulfonic acid)

Vortex mixer

Pipettes

Procedure:

Weigh an appropriate amount of D-Psicose to achieve the desired concentration. For

standard 1D ¹H and ¹³C NMR, a concentration of 10-20 mg/mL is typically sufficient. For

more dilute samples or for 2D experiments, a higher concentration may be necessary. The

BMRB entry utilized concentrations ranging from 0.5 mM to 100 mM.[1]

Dissolve the weighed D-Psicose in a known volume of D₂O (typically 0.5-0.6 mL for a

standard 5 mm NMR tube).

Add a small amount of an internal reference standard such as DSS. DSS provides a sharp

singlet at 0.00 ppm for ¹H NMR and can be used for referencing both ¹H and ¹³C spectra.
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Vortex the sample until the D-Psicose is completely dissolved.

Carefully transfer the solution into a clean, dry 5 mm NMR tube.

Adjust the pH of the sample if necessary. The BMRB data was recorded at a pH of 7.4.[1]

Protocol 2: NMR Data Acquisition
Objective: To acquire high-quality 1D ¹H, 1D ¹³C, and 2D NMR spectra of beta-d-
psicopyranose.

Instrumentation:

A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe. The

BMRB data was acquired on a Bruker DMX-500MHz spectrometer.[1]

Acquisition Parameters (General Guidelines):

Temperature: Set the sample temperature to 298 K (25 °C) to match the conditions of the

reference data.[1]

¹H NMR (1D):

Pulse sequence: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

Spectral width: ~12 ppm.

Number of scans: 16-64 (depending on concentration).

Relaxation delay: 1-2 seconds.

¹³C NMR (1D):

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker

instruments).

Spectral width: ~200 ppm.

Number of scans: 1024 or higher (due to the low natural abundance of ¹³C).
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Relaxation delay: 2-5 seconds.

2D NMR Experiments:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C

correlations (2-3 bonds).

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase correct the spectra.

Perform baseline correction.

Reference the spectra to the internal standard (DSS at 0.00 ppm).

Integrate the signals in the ¹H spectrum to determine the relative populations of the different

anomers.

Visualization
Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of

beta-d-psicopyranose.
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Caption: General workflow for NMR analysis of beta-d-psicopyranose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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